molecular formula C17H17NO3 B308818 N-(2-phenoxyphenyl)oxolane-2-carboxamide

N-(2-phenoxyphenyl)oxolane-2-carboxamide

Cat. No. B308818
M. Wt: 283.32 g/mol
InChI Key: HFGDXMIULQMCIP-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)oxolane-2-carboxamide, also known as PHO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHO is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)oxolane-2-carboxamide is not fully understood. However, it has been proposed that N-(2-phenoxyphenyl)oxolane-2-carboxamide exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells. For example, N-(2-phenoxyphenyl)oxolane-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(2-phenoxyphenyl)oxolane-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)oxolane-2-carboxamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that N-(2-phenoxyphenyl)oxolane-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. N-(2-phenoxyphenyl)oxolane-2-carboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-(2-phenoxyphenyl)oxolane-2-carboxamide has been shown to modulate lipid metabolism and glucose homeostasis, which could have implications for the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

N-(2-phenoxyphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents, making it easy to work with. However, N-(2-phenoxyphenyl)oxolane-2-carboxamide has some limitations. It is not very stable under acidic conditions, and it can decompose at high temperatures, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-phenoxyphenyl)oxolane-2-carboxamide. One area of interest is the development of N-(2-phenoxyphenyl)oxolane-2-carboxamide-based materials with unique properties, such as self-healing properties or stimuli-responsive behavior. Another area of interest is the development of N-(2-phenoxyphenyl)oxolane-2-carboxamide-based drugs for the treatment of cancer, inflammation, and metabolic disorders. Further research is also needed to fully understand the mechanism of action of N-(2-phenoxyphenyl)oxolane-2-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-phenoxyphenyl)oxolane-2-carboxamide, or N-(2-phenoxyphenyl)oxolane-2-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-phenoxyphenyl)oxolane-2-carboxamide is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and materials science. N-(2-phenoxyphenyl)oxolane-2-carboxamide exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells and possesses a range of biochemical and physiological effects. N-(2-phenoxyphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(2-phenoxyphenyl)oxolane-2-carboxamide, including the development of N-(2-phenoxyphenyl)oxolane-2-carboxamide-based materials and drugs for various applications.

Synthesis Methods

N-(2-phenoxyphenyl)oxolane-2-carboxamide is synthesized through a specific method that involves the reaction of 2-phenoxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. The resulting product is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to obtain N-(2-phenoxyphenyl)oxolane-2-carboxamide. This synthesis method has been optimized to obtain high yields and purity of N-(2-phenoxyphenyl)oxolane-2-carboxamide.

Scientific Research Applications

N-(2-phenoxyphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(2-phenoxyphenyl)oxolane-2-carboxamide has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-(2-phenoxyphenyl)oxolane-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, N-(2-phenoxyphenyl)oxolane-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

N-(2-phenoxyphenyl)oxolane-2-carboxamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2-phenoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C17H17NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,18,19)

InChI Key

HFGDXMIULQMCIP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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